molecular formula C5H10N2O2 B8535958 Malonamide ethylester

Malonamide ethylester

Cat. No. B8535958
M. Wt: 130.15 g/mol
InChI Key: IVMIXRFCJQZPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malonamide ethylester is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Malonamide ethylester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Malonamide ethylester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Malonamide ethylester

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N'-ethylpropanediamide

InChI

InChI=1S/C5H10N2O2/c1-2-7-5(9)3-4(6)8/h2-3H2,1H3,(H2,6,8)(H,7,9)

InChI Key

IVMIXRFCJQZPCS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4.5 g di 8-(1-aminocyclopentyl)-1,3-dipropylxanthine in 45 ml of anhydrous tetrahydrofurane, 1.4 ml of pyridine are added and, after cooling to 5° C., 2.26 ml of ethyl malonyl chloride are dropwise added. The mixture is stirred at room temperature for 2 hours, followed by concentration under vacuum, addition of 1N HCl and extraction with ethyl acetate. The organic phase is washed with water, dried and evaporated, thereby obtaining 6.5 g of raw product which is purified by column chromatography (SiO2). 2.6 g of mono malonamide mono ethyl ester are obtained, which is finally saponified by treatment with tetrahydrofurane (26 ml) and NaOH 1N (30 ml) at room temperature for 1 hour.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.